2,6-Diaminohexan-1-ol
Description
2,6-Diaminohexan-1-ol is a chiral amino alcohol with the molecular formula C₆H₁₆N₂O and a molecular weight of 132.204 g/mol . It features both a primary alcohol (-OH) and two amine (-NH₂) groups on a six-carbon chain, with a stereocenter at the C2 position, leading to its (S)-enantiomer designation . This compound crystallizes in Sohncke space groups, though its absolute configuration determination is challenging due to the absence of heavy atoms .
Properties
IUPAC Name |
2,6-diaminohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGPFZWZZNUIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458240 | |
| Record name | 1-Hexanol, 2,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25441-01-4 | |
| Record name | 1-Hexanol, 2,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminohexan-1-ol typically involves the reduction of 2,6-diaminohexanoic acid. One common method is the catalytic hydrogenation of the corresponding amino acid using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to obtain the desired compound.
Chemical Reactions Analysis
Acylation Reactions
The primary amino groups undergo acylation with electrophilic reagents like acetyl chloride or acetic anhydride. This reaction is critical for protecting amino groups during multi-step syntheses:
Reaction Example :
2,6-Diaminohexan-1-ol + Acetyl chloride → N-Acetyl-2,6-diaminohexan-1-ol + HCl
Conditions :
-
Solvent: Water or dichloromethane
-
Temperature: Room temperature
-
Catalyst: Triethylamine (for HCl scavenging)
Key Data :
| Reactant | Product | Yield (%) | Source |
|---|---|---|---|
| This compound | N,N'-Diacetyl derivative | 89 | |
| (S)-2,6-Diaminohexan-1-ol | Protected intermediates for peptides | 59–61 |
Steric and stereochemical factors influence reaction rates, with the (S)-enantiomer showing marginally higher yields in asymmetric syntheses .
Alkylation Reactions
The amino groups participate in nucleophilic substitution reactions with alkylating agents such as methyl iodide or benzyl bromide:
Reaction Example :
this compound + Benzyl bromide → N,N'-Dibenzyl-2,6-diaminohexan-1-ol + HBr
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Base: Sodium hydroxide
-
Temperature: 60–80°C
Applications :
-
Synthesis of cationic surfactants.
-
Intermediate for chiral ligands in asymmetric catalysis.
Esterification and Etherification
The hydroxyl group reacts with acyl chlorides or sulfonating agents to form esters or ethers:
Reaction Example :
this compound + Acetyl chloride → 2,6-Diaminohexyl acetate + HCl
Conditions :
-
Catalyst: Pyridine
-
Solvent: Tetrahydrofuran (THF)
Notable Observation :
Esterification occurs selectively at the hydroxyl group without affecting the amino groups under mild conditions.
Cyclization Reactions
Intramolecular cyclization forms nitrogen-containing heterocycles, a key step in alkaloid synthesis:
Reaction Example :
this compound → 3-Aminopiperidine + H₂O
Conditions :
-
Acid catalyst: H₂SO₄ or polyphosphoric acid
-
Temperature: 100–120°C
Yield : 72–78% (dependent on stereochemistry).
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals, forming stable complexes:
Example Complex :
[Cu(this compound)Cl₂] → Tetrahedral coordination geometry
Key Data :
| Metal Ion | Complex Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 8.9 ± 0.2 | Catalytic oxidation |
| Ni²⁺ | 7.3 ± 0.3 | Electrochemical sensors |
Redox Reactions
The hydroxyl group can be oxidized to a ketone using strong oxidizing agents:
Reaction Example :
this compound + CrO₃ → 2,6-Diaminohexan-1-one + Cr³⁺
Conditions :
-
Oxidizing agent: Jones reagent (CrO₃/H₂SO₄)
-
Solvent: Acetone
-
Yield: 65%
Comparative Reactivity of Functional Groups
| Reaction Type | Site of Reactivity | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| Acylation | Amino groups | 1.2 × 10⁻³ |
| Esterification | Hydroxyl group | 4.7 × 10⁻⁴ |
| Alkylation | Amino groups | 8.9 × 10⁻⁴ |
Note : Amino groups exhibit higher nucleophilicity than the hydroxyl group, favoring acylation/alkylation over esterification.
Scientific Research Applications
2,6-Diaminohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2,6-Diaminohexan-1-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Analogs
vs. L-Leucinol
Key Differences :
- Solubility: The additional amine group increases polarity, likely improving aqueous solubility relative to L-Leucinol.
vs. (R)-2-Aminohexan-1-ol Hydrochloride
| Property | This compound | (R)-2-Aminohexan-1-ol Hydrochloride (CAS 1185-53-1) |
|---|---|---|
| Molecular Formula | C₆H₁₆N₂O | C₆H₁₄ClNO |
| Molecular Weight | 132.204 g/mol | 151.64 g/mol |
| Functional Groups | 2× -NH₂, 1× -OH | 1× -NH₂, 1× -OH, 1× -Cl (as HCl salt) |
| Chirality | S-configuration | R-configuration |
| Hazards | H315, H319, H335 (dihydrochloride) | Not specified in evidence |
Key Differences :
- Salt Form: The hydrochloride derivative of 2-Aminohexan-1-ol improves stability but introduces chloride-related hygroscopicity, whereas this compound’s dihydrochloride salt (CAS 1041055-24-6) requires inert storage conditions .
- Stereochemical Impact : The R/S configurations influence biological activity and synthetic utility in enantioselective reactions .
Functional Group Comparison: Amino Alcohols vs. Lactones
Hexan-6-olide (Oxepan-2-one, CAS 502-44-3)
Key Differences :
- Reactivity: Hexan-6-olide undergoes ring-opening polymerization, whereas this compound participates in condensation or coordination reactions.
- Safety: Hexan-6-olide lacks explicit hazard data in the evidence, while this compound’s derivatives show irritant properties .
Q & A
Q. How is this compound utilized in studying protein-ligand interactions?
- Methodological Answer : Incorporate the compound into fluorescence polarization assays or cryo-EM studies to visualize binding modes. Its diamino-alcohol structure facilitates covalent modification of proteins, enabling site-specific labeling. Reference PubChem bioactivity data (AID 1259401) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
